molecular formula C19H24N2O5 B2402709 ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847463-44-9

ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2402709
CAS No.: 847463-44-9
M. Wt: 360.41
InChI Key: SKAHRNJEAUTANJ-UHFFFAOYSA-N
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Description

Ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a precursor for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: In biological research, ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological systems at a molecular level.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3,4-dimethoxyphenyl acetate

  • Ethyl 3-(3,4-dimethoxyphenyl)acrylate

Uniqueness: Ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific structural features, such as the presence of the pyrrole ring and the carbamoyl group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(3,4-dimethoxyphenyl)carbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-7-26-19(23)17-11(2)16(12(3)21(17)4)18(22)20-13-8-9-14(24-5)15(10-13)25-6/h8-10H,7H2,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAHRNJEAUTANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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